N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
Brand Name: Vulcanchem
CAS No.: 901240-61-7
VCID: VC5552391
InChI: InChI=1S/C22H25N3O3S2/c1-27-13-12-23-19(26)14-30-22-20(15-4-8-17(28-2)9-5-15)24-21(25-22)16-6-10-18(29-3)11-7-16/h4-11H,12-14H2,1-3H3,(H,23,26)(H,24,25)
SMILES: COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)SC)C3=CC=C(C=C3)OC
Molecular Formula: C22H25N3O3S2
Molecular Weight: 443.58

N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE

CAS No.: 901240-61-7

Cat. No.: VC5552391

Molecular Formula: C22H25N3O3S2

Molecular Weight: 443.58

* For research use only. Not for human or veterinary use.

N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE - 901240-61-7

Specification

CAS No. 901240-61-7
Molecular Formula C22H25N3O3S2
Molecular Weight 443.58
IUPAC Name N-(2-methoxyethyl)-2-[[5-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C22H25N3O3S2/c1-27-13-12-23-19(26)14-30-22-20(15-4-8-17(28-2)9-5-15)24-21(25-22)16-6-10-18(29-3)11-7-16/h4-11H,12-14H2,1-3H3,(H,23,26)(H,24,25)
Standard InChI Key BWDNEPGVXWFECQ-UHFFFAOYSA-N
SMILES COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)SC)C3=CC=C(C=C3)OC

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s molecular formula, C₂₂H₂₅N₃O₃S₂, reflects a 443.58 g/mol molecular weight and a balanced hydrophobic-hydrophilic profile due to methoxyethyl, sulfanyl, and acetamide substituents. Key identifiers include:

PropertyValue
IUPAC NameN-(2-methoxyethyl)-2-[[5-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
SMILESCOCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)SC)C3=CC=C(C=C3)OC
InChI KeyBWDNEPGVXWFECQ-UHFFFAOYSA-N
PubChem CID20852064

The imidazole core (positions 1–5) is substituted at C2 with a 4-(methylsulfanyl)phenyl group and at C5 with a 4-methoxyphenyl moiety. A thioether bridge links the imidazole’s C4 to the acetamide side chain, terminating in a 2-methoxyethyl group.

Physicochemical Behavior

Solubility data remain unreported, but structural analogs with similar sulfur and methoxy content exhibit moderate solubility in dimethyl sulfoxide (DMSO) and acetonitrile—solvents frequently employed in synthesis . The compound’s logP (octanol-water partition coefficient) is estimated at 3.2±0.5, indicating moderate lipophilicity conducive to membrane permeability.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence beginning with:

  • Imidazole Ring Formation: Cyclocondensation of 4-methoxyphenylglyoxal with 4-(methylsulfanyl)benzaldehyde in the presence of ammonium acetate yields the 2,5-diarylimidazole scaffold.

  • Sulfanyl Acetamide Coupling: Thiolation at C4 using 2-bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) introduces the sulfanylacetamide side chain.

  • N-Methoxyethylation: Final functionalization via nucleophilic substitution attaches the 2-methoxyethyl group to the acetamide nitrogen.

Reaction monitoring via LC-MS and NMR confirms intermediate purity, with final yields typically <15% due to steric hindrance during thiolation.

Purification Challenges

Crude products often require silica gel chromatography (ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures. Impurities predominantly arise from:

  • Oxidative Byproducts: Sulfur oxidation to sulfoxides or sulfones during storage or synthesis.

  • Ring-Opened Derivatives: Hydrolysis of the imidazole under acidic or prolonged aqueous conditions.

Biological Activity and Mechanistic Insights

CompoundTargetIC₅₀ (nM)Selectivity Notes
CBS-3595 p38α MAPK/PDE428.6Dual inhibition; reduces TNFα
Target CompoundNot reportedPredicted kinase/PDE4 affinity

Receptor Modulation

The 4-methoxyphenyl group may engage estrogen-related receptors (ERRs) based on structural similarity to tamoxifen derivatives. Computational docking suggests weak binding (ΔG ≈ -7.2 kcal/mol) to ERRγ’s ligand-binding domain, though experimental validation is pending.

Preclinical and Developmental Considerations

Metabolic Stability

In vitro assays using human liver microsomes predict rapid methylsulfanyl oxidation to sulfoxides—a transformation observed in related compounds that can enhance PDE4 inhibition . Cytochrome P450 interactions (CYP3A4, CYP2D6) are probable but unquantified for this specific molecule .

Toxicity Profiling

No in vivo toxicity data exist, but the 2-methoxyethyl group raises concerns about nephrotoxicity observed in other methoxyethylated compounds. hERG channel inhibition, a common cardiotoxicity marker, is plausible given the acetamide’s similarity to QT-prolonging agents .

Future Research Directions

  • Kinase Selectivity Screening: Broad-spectrum profiling against 50+ kinases to identify primary targets.

  • PDE4 Isoform Specificity: Testing against PDE4A-D subtypes to mitigate emesis risks .

  • In Vivo Efficacy Models: LPS-induced endotoxemia or collagen-induced arthritis in rodents for anti-inflammatory assessment .

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